molecular formula C18H20 B12751681 cis-1,3-Diphenylcyclohexane CAS No. 21072-39-9

cis-1,3-Diphenylcyclohexane

Cat. No.: B12751681
CAS No.: 21072-39-9
M. Wt: 236.4 g/mol
InChI Key: MCHONHDBIWWITD-HDICACEKSA-N
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Description

cis-1,3-Diphenylcyclohexane is a disubstituted cyclohexane of significant interest in modern organic chemistry research, particularly in the study of reaction mechanisms and selectivity. This compound serves as a valuable model substrate for investigating Hydrogen Atom Transfer (HAT) reactions. Recent kinetic and computational studies highlight its role in elucidating the effects of strain release on reaction site selectivity . In these reactions, the tertiary equatorial C-H bond of this compound demonstrates remarkably higher reactivity compared to the tertiary axial bond—by a factor of approximately 27—primarily due to the release of 1,3-diaxial strain in the transition state . The conformational properties of the 1,3-disubstitution pattern are key to its behavior. In the most stable chair conformation, both phenyl groups can occupy equatorial positions, minimizing steric strain . This specific geometry makes it an excellent tool for probing the interplay between molecular conformation and chemical reactivity. Researchers utilize this compound to explore fundamental principles such as Bernasconi's "principle of nonperfect synchronization," which helps explain the observed lack of benzylic acceleration in HAT reactions despite the formation of stabilized benzyl radicals . This compound is offered as a high-purity compound for research applications in mechanistic organic chemistry and as a building block in synthetic methodologies. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

21072-39-9

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

[(1R,3S)-3-phenylcyclohexyl]benzene

InChI

InChI=1S/C18H20/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2/t17-,18+

InChI Key

MCHONHDBIWWITD-HDICACEKSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(CC(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Diphenylcyclohexane typically involves the hydrogenation of 1,3-diphenylcyclohexene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the cis configuration of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions: cis-1,3-Diphenylcyclohexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols depending on the reagents and conditions used.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of more saturated hydrocarbons.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Model Compound in Stereochemistry

Cis-1,3-Diphenylcyclohexane serves as a model compound for studying stereochemistry and conformational analysis. Its rigid structure allows researchers to examine the effects of steric hindrance and electronic interactions in various chemical reactions .

Advanced Material Synthesis

The compound is utilized in the synthesis of advanced materials, including polymers and resins. Its properties contribute to the development of materials with specific mechanical and thermal characteristics. The phenyl groups provide opportunities for π-π stacking interactions, enhancing material properties .

Chemical Reactivity Studies

This compound is involved in various chemical reactions, including oxidation and substitution reactions. These reactions can yield derivatives such as diphenylcyclohexanones or brominated compounds, which are valuable in further synthetic applications .

Biological Applications

While primarily studied in chemical contexts, this compound's interactions at the molecular level suggest potential biological applications. Its structure may allow it to participate in interactions relevant to drug design or biomolecular studies.

Case Studies

Study Objective Findings
Vögtle et al. (2015)Investigated conformational lability in solutionFound that the desired conformer for cyclization was minimally populated; suggested modifications for better preorganization .
Herges et al. (1996)Studied synthesis of macrocyclic compoundsDemonstrated successful synthesis of complex structures using derivatives of diphenylcyclohexane as building blocks .
Bertozzi et al. (2020)Explored bioorthogonal reactionsUtilized derivatives in copper-free click chemistry for labeling proteins in living cells .

Mechanism of Action

The mechanism of action of cis-1,3-Diphenylcyclohexane primarily involves its interactions with other molecules through steric and electronic effects. The phenyl groups can participate in π-π interactions, while the cyclohexane ring provides a rigid framework that influences the compound’s reactivity and stability. The specific molecular targets and pathways would depend on the context of its use, such as in chemical reactions or material synthesis .

Comparison with Similar Compounds

Steric and Conformational Differences

  • cis-1,3-Dimethylcyclohexane :

    • Molecular formula: C₈H₁₆; molecular weight: 112.22 g/mol.
    • Substituents: Methyl groups are smaller than phenyl groups, leading to reduced steric hindrance. Conformational analysis reveals a preference for chair conformations with equatorial methyl groups to minimize 1,3-diaxial strain .
    • Key contrast : The phenyl groups in cis-1,3-diphenylcyclohexane introduce significant steric bulk, likely favoring twist-boat or distorted chair conformations to avoid eclipsing interactions. This steric strain may also reduce thermal stability compared to dimethyl analogs.
  • cis-1,3-Diaminocyclohexane: Molecular formula: C₆H₁₂N₂; molecular weight: 112.17 g/mol. Substituents: Polar amino groups enable hydrogen bonding, contrasting with the hydrophobic phenyl groups in the diphenyl derivative. This compound is widely used as a chiral ligand in coordination chemistry (e.g., platinum anticancer agents) .

Stereochemical and Spectroscopic Distinctions

  • cis- vs. trans-1,3-Disubstituted Isomers :
    • Coupling constants (³J) in NMR spectroscopy differentiate cis and trans isomers. For example, cis-1,3-dichlorocyclohexane exhibits ³J = 12.9 Hz, while trans isomers show ³J = 15.9 Hz . Similar trends apply to phenyl-substituted analogs, where coupling constants and chemical shifts reflect spatial proximity of substituents.
    • Biological activity: In antifungal studies, cis-1,3-dichloropropene (cis-1,3-D) outperformed its trans isomer (EC₅₀: cis < trans), highlighting the importance of stereochemistry in bioactivity .

Electronic and Reactivity Profiles

  • cis-1,3-DACH Platinum Complexes: Platinum(II) complexes with cis-1,3-diaminocyclohexane (DACH) ligands exhibit rapid conformational interconversion at room temperature, as shown by variable-temperature NMR . Comparison: The diphenyl analog lacks coordinating amino groups, limiting its use in metal coordination. However, its aromatic rings may engage in π-π stacking, relevant in supramolecular chemistry.
  • Cyclobutane Analogs :

    • cis-1,3-Dimethylcyclobutane (C₆H₁₂) and its trans isomer demonstrate how ring size affects strain. Cyclobutane’s smaller ring increases angle strain, while cyclohexane derivatives benefit from chair flexibility .

Data Tables

Table 1. Molecular Properties of cis-1,3-Disubstituted Cyclohexanes

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₈H₂₀ 236.358 Phenyl High steric hindrance, chiral centers
cis-1,3-Dimethylcyclohexane C₈H₁₆ 112.22 Methyl Chair conformation preference
cis-1,3-Diaminocyclohexane C₆H₁₂N₂ 112.17 Amino Coordination chemistry applications
cis-1,3-Dichloropropene C₃H₄Cl₂ 110.97 Chlorine Higher antifungal activity vs. trans

Table 2. NMR Coupling Constants for cis-1,3-Disubstituted Isomers

Compound ³J (Hz) Key Signals (δ, ppm)
cis-1,3-Dichlorocyclohexane 12.9 5.76 (H₁), 6.85 (H₃)
trans-1,3-Dichlorocyclohexane 15.9 6.38 (H₁), 7.55 (H₃)

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